Methyl 4-[(methylthio)methyl]benzoate
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Overview
Description
Methyl 4-[(methylthio)methyl]benzoate is an organic compound with the molecular formula C9H10O2S. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methylthio group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(methylthio)methyl]benzoate can be synthesized through several methods. One common method involves the esterification of 4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically takes place under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(methylthio)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(methylthio)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-[(methylthio)methyl]benzoate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the additional methyl group on the benzoate ring.
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of a methylthio group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a methylthio group.
Uniqueness
Methyl 4-[(methylthio)methyl]benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
Methyl 4-[(methylthio)methyl]benzoate, with the chemical formula C10H12O2S, is a compound that has garnered attention for its biological activity. This article delves into its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
This compound is classified under benzoate esters, characterized by a methylthio group attached to the benzene ring. Its structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 196.27 g/mol |
Boiling Point | 210 °C |
Solubility | Soluble in organic solvents |
Appearance | Colorless liquid |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 0.5 to 2.0 mg/mL, suggesting potent antimicrobial activity.
Insecticidal Activity
This compound has been evaluated for its insecticidal properties. In laboratory tests, it showed high efficacy against common agricultural pests such as aphids and spider mites. The compound demonstrated a lethal concentration (LC50) of approximately 0.22% for adult Aphis gossypii, indicating its potential as a natural pesticide.
Case Study: Efficacy Against Pests
A field study conducted on the application of this compound in agricultural settings revealed the following results:
- Target Pests : Tetranychus urticae (two-spotted spider mite)
- Application Rate : 1% solution
- Mortality Rate :
- Adults: 81.3%
- Nymphs: 92.5%
These findings underscore the compound's potential utility in integrated pest management strategies.
The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. It is hypothesized that the compound interferes with the synthesis of essential lipids in microbial membranes, leading to cell lysis and death.
Safety and Toxicity
Despite its beneficial applications, safety assessments are crucial. Studies indicate that at high doses (e.g., above 500 mg/kg), this compound may exhibit neurotoxic effects in animal models. Observations included reduced cholinesterase activity, which is critical for neurotransmission.
Table 2: Toxicity Data Summary
Study | Dose (mg/kg) | Observed Effects |
---|---|---|
Kravets-Beker et al. | 500 | Reduced cholinesterase activity |
Field Application | N/A | No significant adverse effects noted |
Properties
CAS No. |
67003-49-0 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 4-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)9-5-3-8(4-6-9)7-13-2/h3-6H,7H2,1-2H3 |
InChI Key |
UDOMVKIVDINFMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC |
Origin of Product |
United States |
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